molecular formula C12H19Cl2FN2 B1391302 1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride CAS No. 1185296-53-0

1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride

Cat. No. B1391302
M. Wt: 281.19 g/mol
InChI Key: ISNPZTRVPPAIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride (FBP-4-YHCl) is a small organic molecule with a wide range of applications in the fields of biochemistry and physiology. It is a derivative of the piperidine family of compounds and is synthesized through a multi-step process. FBP-4-YHCl has a wide range of applications in the laboratory, ranging from biochemical and physiological studies to drug development and research.

Scientific Research Applications

Neuroleptic Agent Synthesis

1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride has been utilized in the synthesis of neuroleptic agents. For instance, a study by Nakatsuka, Kawahara, and Yoshitake (1981) involved the synthesis of a neuroleptic agent, ID-4708-(piperidine-14 C), using a derivative of piperidine in metabolic studies. This synthesis process highlights the compound's utility in developing neuroleptic drugs (Nakatsuka, Kawahara, & Yoshitake, 1981).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) reported the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, demonstrating significant anti-acetylcholinesterase activity. This finding is critical in understanding the compound's potential therapeutic applications in conditions like Alzheimer's disease (Sugimoto et al., 1990).

Cancer Treatment Applications

Y. Teffera et al. (2013) conducted a study on novel anaplastic lymphoma kinase inhibitors, involving derivatives of piperidine for cancer treatment. Their research provides insight into the compound's role in developing cancer therapies (Teffera et al., 2013).

Antimicrobial Activity

K. Vinaya et al. (2009) explored the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, examining their efficacy as antimicrobial agents. Their research indicates the compound's potential in developing new antimicrobial drugs (Vinaya et al., 2009).

Synthesis of Radiopharmaceuticals

Proszenyák et al. (2005) studied the preparation of radiolabeled 4-(4-fluorobenzyl)piperidine, showcasing the compound's application in synthesizing radiopharmaceuticals for diagnostic imaging (Proszenyák et al., 2005).

Corrosion Inhibition

A study by S. Kaya et al. (2016) on piperidine derivatives, including 1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride, revealed their potential in corrosion inhibition, specifically for the protection of iron (Kaya et al., 2016).

Receptor Ligand Development

Research by M. B. van Niel et al. (1999) involved the development of human 5-HT1D receptor ligands using fluorinated piperidines, illustrating the compound's relevance in neuropharmacology (van Niel et al., 1999).

Development of Antipsychotic Agents

Strupczewski et al. (1985) synthesized a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, including derivatives of 1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride, for their neuroleptic activity, contributing to antipsychotic drug development (Strupczewski et al., 1985).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15;;/h1-3,8,12H,4-7,9,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNPZTRVPPAIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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